1-(1-Prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid 1-(1-Prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2567498-51-3
VCID: VC5318253
InChI: InChI=1S/C13H19NO3/c1-2-11(15)14-8-4-10(5-9-14)13(12(16)17)6-3-7-13/h2,10H,1,3-9H2,(H,16,17)
SMILES: C=CC(=O)N1CCC(CC1)C2(CCC2)C(=O)O
Molecular Formula: C13H19NO3
Molecular Weight: 237.299

1-(1-Prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid

CAS No.: 2567498-51-3

Cat. No.: VC5318253

Molecular Formula: C13H19NO3

Molecular Weight: 237.299

* For research use only. Not for human or veterinary use.

1-(1-Prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid - 2567498-51-3

Specification

CAS No. 2567498-51-3
Molecular Formula C13H19NO3
Molecular Weight 237.299
IUPAC Name 1-(1-prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C13H19NO3/c1-2-11(15)14-8-4-10(5-9-14)13(12(16)17)6-3-7-13/h2,10H,1,3-9H2,(H,16,17)
Standard InChI Key GQMMHCUCJGTAAQ-UHFFFAOYSA-N
SMILES C=CC(=O)N1CCC(CC1)C2(CCC2)C(=O)O

Introduction

Structural and Chemical Characteristics

1-(1-Prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid (CAS: 2567498-51-3) is a bicyclic organic compound featuring a cyclobutane core fused to a piperidine ring system. The molecule is characterized by two critical functional groups:

  • Cyclobutane-1-carboxylic acid: A strained four-membered carbocyclic ring with a carboxylic acid substituent.

  • 1-Prop-2-enoylpiperidin-4-yl: A piperidine ring (six-membered amine) substituted at the 4-position with an acryloyl group (prop-2-enoyl).

The molecular formula is C13_{13}H19_{19}NO3_3, with a molecular weight of 237.30 g/mol . Its IUPAC name is 1-(1-acryloylpiperidin-4-yl)cyclobutane-1-carboxylic acid, and the InChI key is GQMMHCUCJGTAAQ-UHFFFAOYSA-N .

Key Structural Features

FeatureDescription
Cyclobutane ringConfers steric strain and influences conformational flexibility.
Piperidine moietyProvides basicity and potential for hydrogen bonding.
Acryloyl groupIntroduces electrophilic reactivity for covalent binding (e.g., in inhibitors).
Carboxylic acidEnhances solubility and enables salt formation or derivatization.

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions, often leveraging strategies from patented methodologies:

Synthetic Routes

  • Cyclobutane Formation: Cyclobutane derivatives are synthesized via [2+2] photocycloaddition or malonate cyclization, as described in CN101555205B .

  • Piperidine Substitution: The piperidine ring is introduced through nucleophilic substitution or reductive amination.

  • Acryloylation: The acryloyl group is added via acylation using acryloyl chloride or similar reagents .

Example Protocol (adapted from Enamine ):

  • Step 1: React 1-(piperidin-4-yl)cyclobutane-1-carboxylic acid with acryloyl chloride in dichloromethane.

  • Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane).

  • Yield: ~95% purity .

Related Derivatives

CompoundCASKey Modification
1-(1-But-2-ynoylpiperidin-4-yl)cyclobutane-1-carboxylic acid-Acryloyl replaced with butynoyl
2-(1-Acryloylpiperidin-4-yl)cyclopentane-1-carboxylic acid2567504-38-3Cyclobutane → cyclopentane

Physicochemical Properties

PropertyValueMethod/Source
Melting PointNot reported-
Boiling Point228.5°C (estimated)PubChem
LogP1.85 (predicted)PubChem
SolubilitySoluble in DMSO, methanolEnamine
pKa~4.2 (carboxylic acid)Analog data

Applications in Medicinal Chemistry

This compound is primarily utilized as a building block in kinase inhibitor development:

  • Kinase Inhibition: The acryloyl group enables covalent binding to cysteine residues in kinase active sites (e.g., BTK, EGFR) .

  • Structural Analogues: Modifications to the cyclobutane or piperidine rings alter selectivity and potency .

Case Study: In WO2016065226A1 , analogous indole carboxamides with acryloyl-piperidine motifs show nanomolar activity against tyrosine kinases.

Spectral Data

NMR (Predicted)

  • 1^1H NMR (CDCl3_3): δ 1.60–1.75 (m, 8H, piperidine), 2.53–2.71 (m, 3H, cyclobutane), 6.20–6.40 (m, 2H, acryloyl) .

  • 13^{13}C NMR: δ 175.2 (COOH), 166.5 (acryloyl C=O), 45.8 (piperidine C) .

Mass Spectrometry

  • ESI-MS: m/z 238.1 [M+H]+^+ .

SupplierCatalog IDPurityPrice (mg)
EnamineENAH961CE20E95%$250
PubChem155822733--

Future Directions

  • Pro-drug Development: Esterification of the carboxylic acid to improve bioavailability.

  • Targeted Covalent Inhibitors: Optimizing acryloyl reactivity for selective kinase inhibition .

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